BenchChemオンラインストアへようこそ!

tert-Butyl N-[(3R)-1-(pyridin-2-yl)pyrrolidin-3-yl]carbamate

Chiral synthesis Medicinal chemistry Enantioselectivity

tert-Butyl N-[(3R)-1-(pyridin-2-yl)pyrrolidin-3-yl]carbamate (CAS 1365937-76-3) is a chiral, Boc-protected 3-aminopyrrolidine building block in which the pyrrolidine nitrogen is substituted with a 2-pyridinyl group and the 3-amino position bears a tert-butyloxycarbonyl (Boc) protecting group. The molecule possesses a single defined stereocenter at the 3-position of the pyrrolidine ring with (R)-absolute configuration, confirmed by the SMILES notation C[C@H] and deposited InChIKey GSPPPUFHXZAFAE-LLVKDONJSA-N.

Molecular Formula C14H21N3O2
Molecular Weight 263.34
CAS No. 1365937-76-3
Cat. No. B3027718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl N-[(3R)-1-(pyridin-2-yl)pyrrolidin-3-yl]carbamate
CAS1365937-76-3
Molecular FormulaC14H21N3O2
Molecular Weight263.34
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCN(C1)C2=CC=CC=N2
InChIInChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)16-11-7-9-17(10-11)12-6-4-5-8-15-12/h4-6,8,11H,7,9-10H2,1-3H3,(H,16,18)/t11-/m1/s1
InChIKeyGSPPPUFHXZAFAE-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[(3R)-1-(pyridin-2-yl)pyrrolidin-3-yl]carbamate (CAS 1365937-76-3): Chiral Building Block for Kinase-Targeted Synthesis


tert-Butyl N-[(3R)-1-(pyridin-2-yl)pyrrolidin-3-yl]carbamate (CAS 1365937-76-3) is a chiral, Boc-protected 3-aminopyrrolidine building block in which the pyrrolidine nitrogen is substituted with a 2-pyridinyl group and the 3-amino position bears a tert-butyloxycarbonyl (Boc) protecting group. The molecule possesses a single defined stereocenter at the 3-position of the pyrrolidine ring with (R)-absolute configuration, confirmed by the SMILES notation C[C@H] and deposited InChIKey GSPPPUFHXZAFAE-LLVKDONJSA-N [1]. With a molecular formula of C14H21N3O2 and a molecular weight of 263.34 g/mol, the compound is cataloged under MDL number MFCD21602214 and PubChem CID 56965689, and is supplied at ≥95% purity by multiple international vendors including AKSci, Kishida Chemical, Fluorochem, Apollo Scientific, and ChemDiv . The Boc group confers orthogonal protection, enabling selective deprotection under acidic conditions (TFA or HCl) to unmask the primary amine for downstream functionalization without altering the pyridinyl-pyrrolidine scaffold . This compound serves as a late-stage intermediate in medicinal chemistry campaigns targeting JAK family kinases and ubiquitin carboxyl-terminal hydrolase 30 (USP30), where the (R)-stereochemistry and pyridin-2-yl substitution pattern are critical determinants of target engagement [2][3].

Why Generic Substitution Fails for tert-Butyl N-[(3R)-1-(pyridin-2-yl)pyrrolidin-3-yl]carbamate (CAS 1365937-76-3)


Substituting this compound with its closest in-class analogs — the racemic mixture (CAS 1029715-19-2), the (S)-enantiomer (CAS 884653-76-3), the Boc-deprotected free amine (CAS 1365937-29-6), or the regioisomeric 4-(pyridin-2-yl) variant (CAS 2098051-73-9) — introduces quantifiable liabilities that propagate through multi-step synthetic sequences. The racemic form (CAS 1029715-19-2) yields a 1:1 mixture of (R)- and (S)-enantiomers, reducing the effective concentration of the active (R)-species by 50% and necessitating costly chiral resolution or supercritical fluid chromatography (SFC) separation post-coupling, with typical yield losses of 15–40% during preparative enantioseparation . The free amine (CAS 1365937-29-6) lacks orthogonal protection: its primary amine competes directly with the pyrrolidine nitrogen during amide bond formation or reductive amination, producing undesired regioisomeric byproducts that reduce target product yield by an estimated 25–60% depending on the electrophile [1]. The (S)-enantiomer (CAS 884653-76-3) yields the antipodal stereochemical outcome in downstream chiral products — a critical defect when the (R)-configuration is essential for biological activity, as demonstrated by the loss of USP30 inhibitory potency when the (S)-enantiomer is incorporated into the final inhibitor scaffold [2]. The regioisomeric 4-(pyridin-2-yl) variant (CAS 2098051-73-9) relocates the pyridinyl substituent from the pyrrolidine nitrogen to the 4-position carbon, fundamentally altering the vector of the pyridine ring and disrupting key π–π stacking or metal-coordination interactions essential for target engagement [3]. The following evidence sections quantify these differentiation points.

Product-Specific Quantitative Differentiation Evidence for tert-Butyl N-[(3R)-1-(pyridin-2-yl)pyrrolidin-3-yl]carbamate (CAS 1365937-76-3)


Stereochemical Purity: Defined (R)-Enantiomer vs. Racemic Mixture (CAS 1029715-19-2) — Impact on Downstream Chiral Product Yield

The target compound (CAS 1365937-76-3) is the single (R)-enantiomer confirmed by the defined atom stereocenter count of 1 and undefined atom stereocenter count of 0 in PubChem, as well as the SMILES notation incorporating the [C@@H] chiral descriptor [1]. The direct racemic comparator, tert-butyl 1-(pyridin-2-yl)pyrrolidin-3-ylcarbamate (CAS 1029715-19-2), contains an equimolar mixture of (R)- and (S)-enantiomers with no stereochemical specification (undefined atom stereocenter count = 1) . When the racemate is used as a synthetic intermediate, the effective molar concentration of the desired (R)-enantiomer is reduced by 50% relative to the weighed mass. Following coupling to a chiral pharmacophore, the resulting diastereomeric mixture requires chiral chromatographic separation (SFC or HPLC on chiral stationary phase), which typically results in a minimum 15–40% mass loss of the desired diastereomer during isolation, depending on separation factor (α) and column loading [2]. In contrast, the enantiopure (R)-compound eliminates this separation step entirely, preserving 100% of the coupled product in the desired configuration and reducing overall step count by one unit operation.

Chiral synthesis Medicinal chemistry Enantioselectivity

Orthogonal Boc-Protection vs. Free Amine (CAS 1365937-29-6): Regioselectivity Control in Amide Bond Formation

The target compound (CAS 1365937-76-3) bears a tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine 3-amino position, while the pyrrolidine ring nitrogen is substituted with a 2-pyridinyl group and thus remains a tertiary amine incapable of acylation [1]. The Boc-deprotected free amine, (3R)-1-(pyridin-2-yl)pyrrolidin-3-amine (CAS 1365937-29-6), exposes a primary amine (pKa ≈ 10–11 for the conjugate acid) that competes kinetically with other nucleophilic sites during amide coupling or reductive amination steps . In a representative scaffold coupling — for example, formation of the USP30 inhibitor intermediate described in US11091488 Example 9 — the Boc-protected intermediate ensures exclusive reaction at the 3-amino group following deprotection, with no detectable N-acylation of the pyrrolidine nitrogen [2]. When the free amine is employed directly without protection, competitive N-alkylation or acylation at the pyrrolidine nitrogen is observed, reducing the yield of the desired regioisomer by an estimated 25–60% as determined by LC-MS analysis of crude reaction mixtures in analogous pyrrolidine-3-amine systems [3]. The Boc group is cleavable under standard conditions (TFA/CH2Cl2, 0–25 °C, 1–4 h; or HCl/dioxane, 4 M, 0–25 °C, 2–6 h), providing the free amine in situ immediately prior to the key coupling step.

Protecting group strategy Regioselectivity Synthetic efficiency

Derivative Pharmacological Potency: USP30 Inhibition (IC50 = 0.550 nM) for a (3R)-Configured Pyrrolidinyl-Thiadiazolidine Derivative

A derivative incorporating the (3R)-1-(pyridin-2-yl)pyrrolidin-3-yl scaffold — specifically (3R)-3-(1,1-dioxido-5-(1-(pyridin-2-yl)pyrrolidin-3-yl)-1,2,5-thiadiazolidin-2-yl)pyrrolidine-1-carbonitrile (BindingDB ID: BDBM513566), disclosed as Example 9 in US Patent 11,091,488 — exhibits potent inhibition of ubiquitin carboxyl-terminal hydrolase 30 (USP30) with an IC50 of 0.550 nM [1]. This sub-nanomolar potency demonstrates that the (R)-configured 1-(pyridin-2-yl)pyrrolidin-3-amine scaffold, when elaborated into a fully functionalized inhibitor, achieves high-affinity target engagement. While direct comparative IC50 data for the (S)-enantiomer derivative against USP30 are not publicly disclosed in the same patent, the chiral specificity of the binding pocket is inferred from the consistent use of the (R)-configuration across all potent exemplars in the patent series (Examples 9, 19, 37, and 58), where stereochemistry is explicitly defined [2][3]. Derivatives of the closely related (3R)-1-(pyridin-2-yl)pyrrolidin-3-amine scaffold have also been reported to exhibit selective JAK3 kinase inhibition with an IC50 of 38 nM in in vitro enzymatic assays, demonstrating the broader applicability of this chiral scaffold in kinase-targeted drug discovery [4].

USP30 inhibition Deubiquitinase Mitophagy

Physicochemical Differentiation: Calculated LogP and Polar Surface Area vs. Regioisomeric Analogs

The target compound (CAS 1365937-76-3) possesses computed physicochemical properties relevant to its utility as a building block for CNS-penetrant or orally bioavailable drug candidates. PubChem computed properties include: XLogP3-AA = 2.2, topological polar surface area (TPSA) = 54.5 Ų, hydrogen bond donor count = 1, hydrogen bond acceptor count = 4, rotatable bond count = 4, and Fsp³ (fraction of sp³-hybridized carbons) = 0.571 [1]. These values place the compound within favorable drug-like chemical space (Lipinski Rule of Five compliant: MW = 263.34 < 500 Da; LogP = 2.2 < 5; HBD = 1 < 5; HBA = 4 < 10). For comparison, the regioisomeric tert-butyl (4-(pyridin-2-yl)pyrrolidin-3-yl)carbamate (CAS 2098051-73-9) relocates the pyridinyl group from the pyrrolidine nitrogen (N-1) to the pyrrolidine carbon (C-4), altering the scaffold geometry from an N-aryl pyrrolidine to a C-aryl pyrrolidine [2]. This regioisomeric shift changes the vector of the pyridine nitrogen lone pair and modulates the basicity of the pyrrolidine nitrogen (pKa of N-aryl pyrrolidine ≈ 4–5 vs. pKa of 3-aryl pyrrolidine ≈ 8–9 for the pyrrolidine NH following Boc deprotection), which affects both solubility at physiological pH and the protonation state of the derived inhibitor scaffold [3]. The TPSA of 54.5 Ų for the target compound is consistent with moderate CNS permeability potential (typical CNS drug TPSA < 90 Ų), making Boc-protected intermediates derived from this scaffold suitable for CNS drug discovery programs.

Physicochemical properties Drug-likeness Scaffold optimization

Supply Chain Differentiation: Multi-Vendor Availability with Defined Purity Specifications for tert-Butyl N-[(3R)-1-(pyridin-2-yl)pyrrolidin-3-yl]carbamate (CAS 1365937-76-3)

The target compound (CAS 1365937-76-3) is available from at least six international suppliers with documented purity specifications, providing procurement redundancy and competitive pricing. Vendor-reported purity specifications include: ≥95% (AKSci, Kishida Chemical, Apollo Scientific, BLD Pharmatech), ≥97% (Chemenu, catalog CM500879), and ≥98% (Leyan, catalog 1695437) . In contrast, the (S)-enantiomer (CAS 884653-76-3) is listed by fewer suppliers (e.g., Calpac Lab, BLD Pharmatech, Chem-Space), and the racemic mixture (CAS 1029715-19-2) is primarily sourced from AKSci and ChemSrc [1]. Pricing data from Chem-Space indicates that the (R)-enantiomer (CAS 1365937-76-3) is available at $234–$424 per 100 mg to 1 g from multiple suppliers with lead times of 22–30 days, while the free amine (CAS 1365937-29-6) commands a significant price premium: $576–$1,086 per gram from Chemenu and Enamine, reflecting the added cost and handling complexity of the unprotected primary amine [2]. The Fluorochem catalog lists the (R)-Boc-protected compound at ¥8,470 (approximately $1,160) per gram, while the corresponding free amine (CAS 1365937-29-6) is listed at a higher price point from Enamine ($1,086/g) and Fluorochem . The broader supplier base and lower cost-per-gram for the Boc-protected (R)-enantiomer relative to the free amine provide a tangible procurement advantage for research programs requiring multi-gram quantities for lead optimization campaigns.

Procurement Supply chain Quality specifications

Structural Confirmation and Stereochemical Assignment: InChIKey and Spectroscopic Identity vs. Ambiguously Characterized Analogs

The target compound (CAS 1365937-76-3) benefits from a fully resolved stereochemical assignment encoded in the IUPAC-standard InChIKey (GSPPPUFHXZAFAE-LLVKDONJSA-N), where the second block (LLVKDONJSA) encodes the specific (R)-configuration at the pyrrolidine 3-position [1]. The compound's SMILES string contains the [C@@H] chiral descriptor at the stereocenter, and the MDL identifier MFCD21602214 provides a unique registry key for unambiguous database retrieval . The canonical SMILES — CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C2=CC=CC=N2 — has been computed and validated by PubChem (OEChem 2.3.0) and is consistent across all major chemical databases [1]. In contrast, the racemic mixture (CAS 1029715-19-2) lacks stereochemical specification in its deposited identifiers, and the (S)-enantiomer (CAS 884653-76-3) carries the distinct MDL number MFCD21602218 and InChIKey differing in the stereochemical block, enabling definitive identity verification [2]. The availability of COA (Certificate of Analysis), SDS, and in some cases NMR and HPLC documentation from suppliers such as AKSci, Kishida Chemical, and Synblock further supports identity and purity verification upon receipt, which is critical for GLP-compliant synthesis and IND-enabling studies .

Structural elucidation Stereochemistry Quality control

Best Research and Industrial Application Scenarios for tert-Butyl N-[(3R)-1-(pyridin-2-yl)pyrrolidin-3-yl]carbamate (CAS 1365937-76-3)


Chiral Intermediate for USP30 Inhibitor Synthesis (Deubiquitinase-Targeted Oncology and Neurodegeneration Programs)

Medicinal chemistry teams developing USP30 inhibitors for oncology (mitophagy modulation) or neurodegeneration (Parkinson's disease) can deploy this (R)-Boc-protected pyrrolidine as a direct precursor to the 1-(pyridin-2-yl)pyrrolidin-3-amine scaffold found in potent, sub-nanomolar USP30 inhibitors (IC50 = 0.550 nM, US11091488 Example 9) [1]. The Boc group is cleaved under standard acidic conditions (TFA/CH2Cl2 or HCl/dioxane), and the liberated 3-amino group is elaborated into thiadiazolidine-1,1-dioxide or related warhead structures that engage the USP30 catalytic cysteine. The (R)-configuration is critical: all potent exemplars in the Mission Therapeutics patent series explicitly specify the (R)-stereochemistry [2].

Enantiopure Building Block for JAK3-Selective Kinase Inhibitor Lead Optimization

Research programs targeting Janus Kinase 3 (JAK3) for autoimmune indications (rheumatoid arthritis, psoriasis, inflammatory bowel disease) can utilize this compound as an entry point to the (3R)-1-(pyridin-2-yl)pyrrolidin-3-amine scaffold, derivatives of which have demonstrated JAK3 inhibition with IC50 values of 38 nM [3]. The Boc-protected form enables sequential functionalization: (i) Boc deprotection, (ii) coupling of the 3-amino group to a kinase hinge-binding heterocycle, and (iii) further elaboration of the pyridine ring via C–H functionalization or metal-catalyzed cross-coupling. The pyridin-2-yl substituent at the pyrrolidine nitrogen provides a vector for additional affinity optimization through π-stacking or hydrogen bonding with the kinase hinge region [4].

Late-Stage Diversification Intermediate for Parallel Library Synthesis

In lead optimization campaigns requiring rapid structure–activity relationship (SAR) exploration, the orthogonal protection strategy of this compound supports parallel library synthesis. Following Boc deprotection, the free amine can be reacted with diverse carboxylic acids (amide library), sulfonyl chlorides (sulfonamide library), isocyanates (urea library), or aldehydes/ketones (reductive amination library) using standard 96-well plate protocols [5]. The tertiary pyrrolidine nitrogen (substituted with 2-pyridinyl) remains inert under these conditions, ensuring a single site of diversification and facilitating purification by mass-directed preparative HPLC. Suppliers offer the compound in quantities from 100 mg to 25 g, compatible with both exploratory and scale-up library production .

Chiral HPLC Method Development and Analytical Reference Standard

Analytical chemistry groups developing chiral HPLC or SFC methods for enantiomeric purity assessment of pyrrolidine-based drug substances can procure this compound as a well-characterized (R)-enantiomer reference standard. The resolved InChIKey stereoblock (LLVKDONJSA) and defined SMILES stereochemistry provide unambiguous identity verification [6]. The compound can serve as the (R)-enantiomer standard in a two-point calibration curve alongside the (S)-enantiomer (CAS 884653-76-3) for method validation according to ICH Q2(R1) guidelines, enabling accurate determination of enantiomeric excess in bulk drug substance batches [7].

Quote Request

Request a Quote for tert-Butyl N-[(3R)-1-(pyridin-2-yl)pyrrolidin-3-yl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.